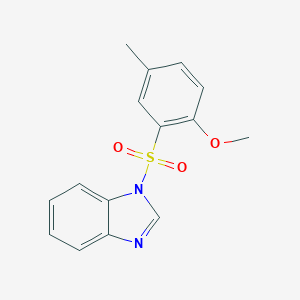![molecular formula C15H15N3O3 B246399 N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide, also known as FFA-1 agonist, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied for its ability to activate the free fatty acid receptor 1 (FFA-1), which plays a crucial role in regulating glucose and lipid metabolism.
Mecanismo De Acción
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist works by binding to and activating the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor, which is primarily expressed in pancreatic beta cells and adipose tissue. Activation of the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor leads to the release of insulin and the inhibition of lipolysis, which results in improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been shown to have several biochemical and physiological effects. In animal models of diabetes and obesity, N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist in lab experiments is its specificity for the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor. This allows researchers to study the effects of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide activation without the confounding effects of activating other receptors. However, one limitation of using N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist is its limited availability, which may make it difficult for researchers to obtain sufficient quantities for their experiments.
Direcciones Futuras
There are several future directions for the study of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist. One area of research is the development of more potent and selective N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonists. Another area of research is the investigation of the long-term effects of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist on glucose and lipid metabolism. Additionally, the potential therapeutic applications of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist in the treatment of inflammatory diseases and other metabolic disorders warrant further investigation.
Métodos De Síntesis
The synthesis of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist involves several steps, including the reaction of 2-furylhydrazine with 2-methyl-2-oxo-1,3-dioxolane-4-carboxylic acid ethyl ester to form the intermediate compound. The intermediate compound is then reacted with 4-chlorobenzoyl chloride to yield the final product, N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist.
Aplicaciones Científicas De Investigación
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been extensively studied for its potential therapeutic applications. Several studies have shown that N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist can improve glucose and lipid metabolism in animal models of diabetes and obesity. N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as Crohn's disease and rheumatoid arthritis.
Propiedades
Fórmula molecular |
C15H15N3O3 |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
N-[1-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C15H15N3O3/c1-11(17-15(20)12-6-3-2-4-7-12)14(19)18-16-10-13-8-5-9-21-13/h2-11H,1H3,(H,17,20)(H,18,19)/b16-10+ |
Clave InChI |
ZAGBWNMGCNYTIF-MHWRWJLKSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC=CO1)NC(=O)C2=CC=CC=C2 |
SMILES |
CC(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Solubilidad |
42.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)